N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetamide
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Overview
Description
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a complex organic compound featuring a thiazole ring, an imidazole ring, and various functional groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common route includes:
Formation of the Thiazole Ring: Starting with 4-methoxybenzaldehyde and thiourea, the thiazole ring is formed through a cyclization reaction under acidic conditions.
Formation of the Imidazole Ring: The imidazole ring is synthesized separately, often starting from glyoxal and an amine, followed by cyclization.
Coupling Reactions: The thiazole and imidazole intermediates are then coupled using a suitable linker, such as a bromoacetamide, under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the thiazole and imidazole rings can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or hydrogen gas over a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiproliferative activities.
Mechanism of Action
The mechanism of action of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetamide involves interaction with specific molecular targets:
Molecular Targets: Enzymes involved in bacterial cell wall synthesis, DNA replication, or protein synthesis.
Pathways Involved: Inhibition of key enzymes or receptors, leading to disruption of cellular processes and eventual cell death.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
- 2-bromo-5-methoxy-N′-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide
Uniqueness
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetamide is unique due to its specific combination of functional groups and rings, which confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C19H22N4O2S3 |
---|---|
Molecular Weight |
434.6 g/mol |
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[[5-methyl-4-(2-methylsulfanylethyl)-1H-imidazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H22N4O2S3/c1-12-15(8-9-26-3)21-18(20-12)28-11-17(24)23-19-22-16(10-27-19)13-4-6-14(25-2)7-5-13/h4-7,10H,8-9,11H2,1-3H3,(H,20,21)(H,22,23,24) |
InChI Key |
AUBURKDXYKXGFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC)CCSC |
Origin of Product |
United States |
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